6alpha-Hydroxybudesonide

Description

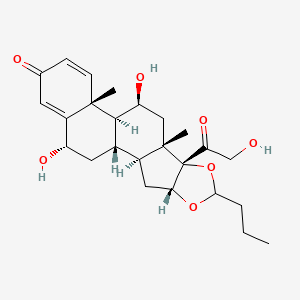

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVVDXJXIDYDMF-HLQSUVNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662007 | |

| Record name | (4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577777-51-6 | |

| Record name | 6alpha-Hydroxybudesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577777516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-HYDROXYBUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS0TQI5AVI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and Formation Pathways of 6alpha Hydroxybudesonide

Cytochrome P450-Mediated Hydroxylation at the C-6 Position

The formation of 6β-Hydroxybudesonide from Budesonide (B1683875) is a phase I metabolic reaction. mdpi.comopenaccessjournals.com Specifically, it is a hydroxylation reaction, where a hydroxyl group (-OH) is introduced at the 6β position of the steroid nucleus. nih.govontosight.aiwikipedia.org This chemical modification is catalyzed by the cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov This hydroxylation is one of the two principal metabolic transformations Budesonide undergoes, alongside the formation of 16α-hydroxyprednisolone. nih.gov

Research has conclusively identified the CYP3A subfamily of cytochrome P450 enzymes as the primary catalysts for the metabolism of Budesonide. tga.gov.auresearchgate.netnih.govkarger.com In vitro studies using human liver microsomes demonstrated a strong correlation between the rate of Budesonide metabolism and the activity of CYP3A. nih.gov Further evidence comes from inhibition studies, where potent inhibitors of CYP3A enzymes, such as ketoconazole (B1673606) and troleandomycin, were shown to be the strongest inhibitors of Budesonide metabolism. researchgate.netnih.govnih.gov Conversely, inhibitors of other CYP subfamilies, like CYP2C and CYP2D6, did not significantly affect the process. nih.gov The involvement of the CYP3A subfamily was also confirmed using antibodies raised against this specific enzyme group, which successfully inhibited the formation of both 6β-hydroxybudesonide and 16α-hydroxyprednisolone. researchgate.netnih.gov The CYP3A subfamily is responsible for the metabolism of over 50% of all currently available drugs. karger.com

Within the CYP3A subfamily, CYP3A4 is the most abundant and significant isoform found in the adult liver and is primarily responsible for Budesonide's metabolism. medcentral.comwikipedia.orgwikipedia.orgnih.govpeerj.com It is considered the most efficient enzyme in metabolizing Budesonide. nih.govresearchgate.net However, another isoform, CYP3A5, also plays a role. nih.gov While sharing high sequence homology with CYP3A4, CYP3A5 can also efficiently metabolize Budesonide. nih.govpeerj.comresearchgate.net The relative contribution of these isoforms can vary among individuals due to genetic polymorphisms. peerj.com Studies comparing the metabolic capabilities of recombinant CYP3A forms show that while Km values (substrate concentration at half-maximal velocity) may differ, both CYP3A4 and CYP3A5 are active in the biotransformation of Budesonide. nih.gov

| Enzyme / Subfamily | Role in Budesonide Metabolism | Key Findings |

| CYP3A Subfamily | Primary catalytic enzymes for Budesonide biotransformation. | Confirmed through strong inhibition by specific inhibitors (e.g., ketoconazole) and antibodies. researchgate.netnih.govnih.gov |

| CYP3A4 | The predominant and most efficient isoform metabolizing Budesonide in the liver. | Accounts for the majority of Budesonide's extensive first-pass metabolism. medcentral.comwikipedia.orgnih.govnih.gov |

| CYP3A5 | A secondary isoform that also efficiently metabolizes Budesonide. | Its contribution is particularly relevant in extrahepatic tissues like the lungs and can vary based on genetic factors. nih.govresearchgate.net |

Identification of the CYP3A Subfamily as Catalytic Enzymes

In Vitro Model Systems for Investigating 6β-Hydroxybudesonide Formation

The study of drug metabolism relies heavily on in vitro models that can simulate physiological conditions and elucidate metabolic pathways. openaccessjournals.comnih.gov These systems are essential for identifying metabolites, determining the enzymes involved, and understanding the kinetics of the reactions. mdpi.com

Human liver microsomes (HLMs) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a standard in vitro tool for drug metabolism studies. mdpi.com They contain a high concentration of CYP enzymes, including the CYP3A subfamily. mdpi.com Incubating Budesonide with HLMs has been a cornerstone in identifying its metabolites, 6β-hydroxybudesonide and 16α-hydroxyprednisolone. researchgate.netnih.gov These preparations allow researchers to perform kinetic studies, such as determining Michaelis-Menten constants (Km and Vmax), to characterize the enzymatic reactions. nih.gov The use of pooled HLMs from multiple donors helps to average out inter-individual variability in enzyme activity, providing a more representative model of the general population. mdpi.com

While the liver is the primary site of Budesonide metabolism, biotransformation also occurs in extrahepatic tissues. tga.gov.au The CYP3A enzymes are expressed in the mucosal epithelial cells of the gastrointestinal tract, including the colon. karger.comkarger.com This is particularly relevant for oral formulations of Budesonide designed to act locally on the intestinal mucosa in conditions like inflammatory bowel disease. cochrane.orgresearchgate.net Furthermore, CYP3A5 is notably expressed in pulmonary tissue, meaning that inhaled Budesonide can be metabolized directly in the bronchus. nih.govresearchgate.net Studying metabolism in these extrahepatic tissues provides a more complete understanding of the drug's disposition, especially for locally administered formulations.

| Model System | Description | Application in Budesonide Research |

| Hepatic Microsomes | Subcellular fractions from liver cells containing high concentrations of metabolic enzymes. mdpi.com | Used to identify 6β-hydroxybudesonide as a major metabolite and to confirm the catalytic role of the CYP3A subfamily. researchgate.netnih.gov |

| Extrahepatic Tissues | Cellular models from tissues outside the liver, such as the intestinal mucosa and lungs. nih.govkarger.com | Demonstrates local metabolism of Budesonide in the colon and bronchus, primarily mediated by CYP3A4 and CYP3A5. nih.govkarger.comresearchgate.net |

| Recombinant Enzymes | Purified, single CYP isoforms (e.g., CYP3A4, CYP3A5) expressed in cell culture systems. | Allows for the detailed study of the specific contribution and kinetics of individual enzymes in the formation of 6β-hydroxybudesonide. nih.govnih.gov |

Stereochemical Investigations of 6 Hydroxylation in Budesonide Metabolism

Differentiation and Characterization of Stereoisomers (6alpha-Hydroxybudesonide vs. 6beta-Hydroxybudesonide)

The differentiation and structural confirmation of 6α-hydroxybudesonide and 6β-hydroxybudesonide are foundational to understanding their roles in the metabolism of budesonide (B1683875). In human liver microsomes, 6β-hydroxybudesonide is identified as the major metabolite, while 6α-hydroxybudesonide is formed in smaller quantities. nih.govresearchgate.net

Analytical chemistry provides the essential tools for separating and identifying these closely related compounds. High-performance liquid chromatography (HPLC) is a key technique used for their separation. waters.comgoogle.com Reversed-phase HPLC, often using a C18 column, can effectively resolve the two isomers, a process detailed in the United States Pharmacopeia (USP) monograph for budesonide. waters.comgoogle.com More advanced techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS), offer highly sensitive methods for identification and quantification. researchgate.netmdpi.com

For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. pharmacompass.comresearchgate.net NMR analysis allows for the unambiguous assignment of the α or β configuration of the hydroxyl group at the C6 position, confirming the identity of each stereoisomer. pharmacompass.comresearchgate.net While budesonide itself exists as a mixture of the 22R and 22S epimers, which differ in pharmacological activity, the subsequent hydroxylation at the C6 position adds another layer of stereochemical complexity. chrom-china.comnih.gov

Table 1: Comparison of 6-Hydroxybudesonide Stereoisomers

| Feature | This compound | 6beta-Hydroxybudesonide (B562254) |

| Relative Abundance | Minor metabolite researchgate.net | Major metabolite nih.govresearchgate.net |

| Primary Separation Method | High-Performance Liquid Chromatography (HPLC) waters.comgoogle.com | High-Performance Liquid Chromatography (HPLC) waters.comgoogle.com |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy pharmacompass.comresearchgate.net | Nuclear Magnetic Resonance (NMR) Spectroscopy pharmacompass.comresearchgate.net |

| Primary Forming Enzyme | Cytochrome P450 3A4 (CYP3A4) researchgate.netdrugbank.com | Cytochrome P450 3A4 (CYP3A4) researchgate.netdrugbank.com |

Stereoselective Mechanisms Governing Enzymatic Hydroxylation

The formation of 6α- and 6β-hydroxybudesonide from budesonide is a stereoselective process predominantly catalyzed by enzymes belonging to the Cytochrome P450 3A (CYP3A) subfamily, with CYP3A4 being the most significant isoform in the human liver. researchgate.netdrugbank.comnih.gov This enzymatic reaction involves the insertion of a hydroxyl group at the C6 position of the steroid. nih.gov

The stereoselectivity of this hydroxylation—the preferential formation of the 6β isomer—is dictated by the specific orientation of the budesonide molecule within the active site of the CYP3A4 enzyme. nih.gov The active site's topography favors a binding pose where the 6β-hydrogen is more accessible to the enzyme's reactive heme center, leading to its abstraction and subsequent hydroxylation. nih.gov

The CYP3A enzyme family, which also includes CYP3A5 and CYP3A7, demonstrates variability in metabolizing corticosteroids. researchgate.netnih.gov While CYP3A4 is the most efficient metabolizer of budesonide, CYP3A5 also contributes to its metabolism. researchgate.netdrugbank.comnih.gov The expression of these enzymes can vary among individuals, potentially influencing the metabolic ratio of the stereoisomers. helsinki.fi The regioselectivity of the reaction is precise, with hydroxylation occurring specifically at the C6 position on the B-ring, a common site for steroid metabolism by CYP3A enzymes. nih.gov

Table 2: Factors Influencing Stereoselective Hydroxylation of Budesonide

| Factor | Description |

| Primary Enzyme | CYP3A4 is the main enzyme responsible for the 6-hydroxylation of budesonide in the human liver. researchgate.netdrugbank.com |

| Enzyme Subfamily | The CYP3A subfamily, including CYP3A5 and CYP3A7, participates in the metabolism, though CYP3A4 is the most efficient. researchgate.netnih.gov |

| Substrate Orientation | The specific binding orientation of budesonide within the CYP3A4 active site favors the formation of the 6β-hydroxy metabolite. nih.gov |

| Enzyme Expression | Inter-individual variability in the expression levels of CYP3A enzymes can affect the overall rate of metabolism. helsinki.fi |

Implications of Stereoisomerism for Metabolic Fate and Enzyme Substrate Specificity

The stereoisomerism of the 6-hydroxylated metabolites has profound implications for the metabolic fate of budesonide and what it reveals about enzyme specificity. The conversion of budesonide to 6α- and 6β-hydroxybudesonide is a detoxification pathway, as both metabolites possess negligible glucocorticoid activity, estimated to be less than 1% of the parent compound. wikipedia.orgresearchgate.netnih.govnih.gov This extensive first-pass metabolism by CYP3A4 is a key reason for budesonide's low systemic bioavailability when administered orally. researchgate.netnih.govresearchgate.net

The pronounced preference for the formation of 6β-hydroxybudesonide underscores the high degree of substrate specificity and stereoselectivity of the CYP3A4 enzyme. researchgate.netnih.gov This specificity is crucial for preventing the systemic effects of the potent parent drug. The study of budesonide's metabolism serves as a classic model for investigating CYP3A4 activity and its interactions with various substrates and inhibitors. nih.gov

Following their formation, these hydroxylated metabolites are further processed for excretion. They can be conjugated, for example with glucuronic acid, to form more water-soluble compounds that are then eliminated from the body, primarily in the urine. researchgate.netdrugbank.com The entire metabolic pathway, from stereoselective hydroxylation to final excretion, highlights the body's efficient mechanism for clearing the potent corticosteroid after it has exerted its local therapeutic effect.

Functional Role of 6alpha Hydroxybudesonide As a Metabolic Intermediate

Integration within the Corticosteroid Metabolic Network

The metabolism of budesonide (B1683875) is extensive and rapid, primarily occurring in the liver. fda.govnih.gov The main metabolic pathway is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. fda.govdrugbank.commedsafe.govt.nz This process converts budesonide into two principal and well-documented metabolites: 6beta-hydroxybudesonide (B562254) and 16alpha-hydroxyprednisolone. nih.govresearchgate.netnih.gov These major metabolites possess negligible glucocorticoid activity, being less than 1% as potent as the parent budesonide, which contributes to budesonide's low systemic side effects. fda.govnih.govresearchgate.net

While the formation of 6beta-hydroxybudesonide has long been considered the primary outcome of C-6 hydroxylation, more detailed metabolic studies have provided a more comprehensive picture. Research identifying the full spectrum of budesonide metabolites in human urine has demonstrated the existence of 6alpha-hydroxybudesonide. nih.govresearchgate.net Its identification confirms that the 6-hydroxylation of budesonide is not exclusively stereospecific to the beta-position, but also produces the alpha-isomer, albeit to a lesser extent. nih.govresearchgate.net

This compound is therefore integrated into the corticosteroid metabolic network as a minor product of the CYP3A-mediated oxidation of budesonide. It is part of a larger group of metabolites that, like the parent drug, retain the butylidene acetal (B89532) group. nih.govresearchgate.net The identification of a wide array of metabolites highlights the complexity of budesonide's biotransformation beyond its two main metabolic products. nih.gov

| Metabolite | Metabolic Reaction | Significance | Acetal Group Status |

|---|---|---|---|

| 6beta-Hydroxybudesonide | 6-beta Hydroxylation | Major | Retained |

| 16alpha-Hydroxyprednisolone | Cleavage of Acetal Group | Major | Cleaved |

| This compound | 6-alpha Hydroxylation | Minor | Retained |

| 23-Hydroxybudesonide | 23-Hydroxylation | Minor | Retained |

| Reduced A-Ring Metabolites | Reduction of A-Ring | Minor | Cleaved |

| C-20 Carbonyl Reduced Metabolites | Reduction of C-20 Carbonyl | Minor | Both Retained and Cleaved Forms |

Subsequent Biotransformations and Downstream Metabolites

Once formed, metabolic intermediates like this compound can be further acted upon by metabolic enzymes, leading to the creation of a variety of downstream metabolites. Comprehensive metabolic profiling of budesonide has revealed several subsequent biotransformation pathways for metabolites that retain the core structure, including the acetal group. nih.govresearchgate.net

These downstream reactions involve further modifications to the steroid structure. The pool of hydroxylated intermediates, which includes this compound, can undergo additional enzymatic processes such as the oxidation of the hydroxyl group at the C-11 position or the reduction of the carbonyl group at the C-20 position. nih.govresearchgate.net Another identified transformation is the reduction of the C6-C7 bond. nih.gov These reactions result in a diverse array of secondary metabolites, which are then eventually excreted. nih.gov The majority of these metabolites are found in the free fraction in urine. nih.govresearchgate.net

| Subsequent Biotransformation | Description | Potential Substrate |

|---|---|---|

| Oxidation of C-11 Hydroxyl Group | The hydroxyl group at the 11th carbon position is oxidized to a ketone. | Metabolites retaining the acetal group (e.g., this compound) |

| Reduction of C-20 Carbonyl Group | The ketone at the 20th carbon position is reduced to a hydroxyl group. | Metabolites retaining the acetal group (e.g., this compound) |

| Reduction of C6-C7 Bond | The double bond between the 6th and 7th carbon is reduced. | Metabolites retaining the acetal group (e.g., this compound) |

| Fatty Acid Conjugation | Esterification with fatty acids (e.g., oleate) at the C-21 position can occur within lung tissue, creating an inactive depot form. tandfonline.comnih.govresearchgate.net | Budesonide (and potentially its hydroxylated metabolites) |

Advanced Analytical Methodologies for 6alpha Hydroxybudesonide Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and their metabolites from complex biological matrices. rsc.org The primary goal is to separate the analyte of interest, such as 6alpha-Hydroxybudesonide, from the parent drug, other metabolites, and endogenous components.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. rsc.org The development of a robust HPLC method is the first step toward the accurate analysis of this compound. Reversed-phase HPLC is commonly employed for the separation of corticosteroids and their metabolites. nih.govresearchgate.net

Method development involves a systematic approach to optimizing separation parameters. This includes selecting an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a stability-indicating HPLC method developed for Budesonide (B1683875) utilized a Hypersil C18 column with a mobile phase consisting of an ethanol-acetonitrile-phosphate buffer mixture, which successfully separated the epimers of Budesonide from their related impurities and degradation products. researchgate.net Such methods are essential for resolving structurally similar compounds like this compound from its isomers, such as 6beta-Hydroxybudesonide (B562254).

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.net Key validation parameters include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.govresearchgate.net

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. nih.govresearchgate.net

Table 1: Examples of HPLC Method Parameters for Budesonide and Related Compounds

| Parameter | Method 1 nih.gov | Method 2 researchgate.net |

|---|---|---|

| Column | μ-Bondapak C18 (250 mm × 4.6 mm, 5 μm) | Hypersil C18 |

| Mobile Phase | Acetonitrile: Monobasic potassium phosphate (B84403) (pH 3.2) (55:45, v/v) | Ethanol:Acetonitrile:Phosphate buffer (pH 3.4) (2:30:68, v/v/v) |

| Flow Rate | 1 mL/min | 1.5 mL/min |

| Detection (UV) | 244 nm | 240 nm |

| Linearity Range | 1-20 μg/mL for Budesonide | Not Specified |

| LOD | 0.05 μg/mL | Not Specified |

| LOQ | 0.5 μg/mL | Not Specified |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool that combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometric detection. rsc.orgdrawellanalytical.com This hyphenated technique is indispensable for the definitive analysis of metabolites like this compound, especially at low concentrations in complex biological matrices such as plasma and urine. upf.edunih.gov

Qualitative Analysis: For qualitative analysis, LC-MS is used to identify potential metabolites. drawellanalytical.comresearchgate.net Following chromatographic separation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting compounds. This allows for the determination of the molecular weight of potential metabolites. The molecular formula of this compound is C25H34O7, with a corresponding molecular weight of 446.5 g/mol . synzeal.comnih.gov By identifying a chromatographic peak with the accurate mass corresponding to this metabolite, a preliminary identification can be made. criver.com

Quantitative Analysis: For quantitative analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. rsc.orgnih.gov This technique offers exceptional specificity and sensitivity by employing modes like Multiple Reaction Monitoring (MRM). ca.gov In an MRM experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. ca.gov This process minimizes interference from matrix components, allowing for accurate quantification even at very low levels, such as pg/mL. shimadzu.co.kr Methods have been developed for the simultaneous quantification of Budesonide and its major metabolites, demonstrating the power of LC-MS/MS in metabolic profiling. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Mass Spectrometric Identification and Structural Elucidation

While LC-MS can provide the molecular weight of a metabolite, confirming its exact chemical structure requires further investigation, a process known as structural elucidation. criver.comintertek.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary tools for this purpose. criver.com

The process involves inducing fragmentation of the precursor ion and analyzing the resulting fragment ions (product ions). d-nb.info The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. By interpreting these fragmentation spectra, scientists can deduce the connectivity of atoms and the positions of functional groups. intertek.commdpi.com For this compound, the key structural feature to confirm is the position of the hydroxyl group on the steroid's A-ring at the C6-alpha position. The fragmentation patterns would be compared to those of the parent drug (Budesonide) and other known metabolites to pinpoint the specific site of hydroxylation. researchgate.net The combination of chromatographic retention time, accurate mass measurement, and the MS/MS fragmentation pattern provides a high degree of confidence in the structural assignment. criver.com

Table 2: Typical LC-MS/MS Parameters for Budesonide Metabolite Analysis upf.edunih.gov

| Parameter | Method Details |

|---|---|

| Chromatography | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with water and acetonitrile, often containing a modifier like formic acid to improve ionization. upf.edunih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode (ESI+). nih.gov |

| Mass Analyzer | Triple Quadrupole (TQ) or high-resolution instruments like Orbitrap or TOF. upf.edud-nb.info |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for identification and structural elucidation. ca.gov |

| Precursor Ion (m/z) | Corresponds to the protonated molecule [M+H]+ of this compound. |

| Product Ion(s) (m/z) | Specific fragments resulting from the collision-induced dissociation of the precursor ion, used for confirmation and quantification. |

Application of Research-Grade Reference Standards in Metabolic Studies

The use of high-purity, well-characterized reference standards is non-negotiable in analytical chemistry for achieving accurate and reliable results. lgcstandards.comeuropa.eu In the context of metabolic studies, a research-grade reference standard for this compound is essential for several reasons. medchemexpress.commedchemexpress.com

Firstly, it is used for the unequivocal identification of the metabolite in a biological sample. By comparing the retention time and mass spectrum of the peak observed in the sample with that of the authentic reference standard analyzed under identical conditions, the identity of the metabolite can be confirmed with the highest level of certainty. criver.com

Secondly, the reference standard is critical for the validation and routine use of quantitative analytical methods. synzeal.com It is used to prepare calibration curves and quality control (QC) samples, which are necessary to determine the concentration of this compound in study samples accurately. shimadzu.co.kr The availability of such standards, often designated for research and analytical applications, is crucial for method development and validation in quality control settings. synzeal.comalentris.org The synthesis of metabolite standards is a key service that supports these analytical efforts. criver.com

Comparative Biochemical Studies of 6alpha Hydroxybudesonide Formation

Comparative Enzymology of Cytochrome P450 Activities Across Species

The biotransformation of budesonide (B1683875) is predominantly catalyzed by enzymes belonging to the Cytochrome P450 (CYP) superfamily, specifically the CYP3A subfamily. researchgate.net In humans, these enzymes are abundant in the liver and intestinal wall, contributing to the extensive first-pass metabolism of the drug.

Studies using human liver microsomes and recombinant CYP enzymes have established that CYP3A4 is the most efficient enzyme in metabolizing budesonide. nih.gov The CYP3A5 and CYP3A7 isoforms are also capable of metabolizing budesonide, but at slower rates. nih.gov These enzymes are responsible for the formation of the main hydroxylated metabolites, including 6β-hydroxybudesonide. nih.govnih.gov Research indicates that the formation of 6β-hydroxybudesonide strongly correlates with testosterone (B1683101) 6β-hydroxylation activity, a known marker for CYP3A. researchgate.net

While direct comparative enzymology for 6α-hydroxybudesonide is not available, the stereospecificity of the CYP3A-mediated reaction favors the β-position. nih.gov It is known that other steroid compounds can undergo 6α-hydroxylation by enzymes distinct from the typical CYP3A pathway. For instance, a human saturated steroid 6α-hydroxylase has been identified in extrahepatic tissues that acts on specific progesterone (B1679170) metabolites, and this enzyme is noted to be distinct from the cytochrome P450 that catalyzes 6α-hydroxylation of other steroids like cortisol and testosterone. nih.gov Whether a similar enzyme acts on budesonide is not documented.

Interspecies differences in CYP enzyme expression and activity are well-established and contribute to variations in drug metabolism. For example, research has shown that budesonide can induce the expression of its murine homolog, Cyp3a11, in the intestine of mice. This induction is mediated via the pregnane (B1235032) X receptor (PXR) and suggests a species-specific regulatory mechanism that could influence its own metabolism.

Table 2: Human CYP3A Isoenzyme Activity in Budesonide Metabolism

| Enzyme | Relative Efficiency in Budesonide Metabolism | Primary Metabolites Formed |

| CYP3A4 | High | 6β-hydroxybudesonide, 16α-hydroxyprednisolone, Δ⁶-budesonide |

| CYP3A5 | Moderate | 6β-hydroxybudesonide, 16α-hydroxyprednisolone, Δ⁶-budesonide |

| CYP3A7 | Low | 6β-hydroxybudesonide, 16α-hydroxyprednisolone, Δ⁶-budesonide |

This table reflects the general findings on budesonide metabolism, with 6β-hydroxylation being the characterized pathway. Data specific to 6α-hydroxybudesonide formation by these enzymes is not available.

Emerging Research Paradigms and Methodological Innovations

Computational Modeling and In Silico Prediction of Steroid Hydroxylation

Computational modeling and in silico prediction have become indispensable tools in modern drug discovery and metabolism studies. These methods are particularly valuable for investigating the metabolism of steroids, which is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, specifically the CYP3A subfamily for budesonide (B1683875). nih.govresearchgate.net

The hydroxylation of steroids is a complex process influenced by the specific structure of the steroid and the active site of the enzyme. In silico models aim to predict the site of metabolism (regioselectivity) and the stereochemistry of these reactions. mdpi.commdpi.com A key challenge with enzymes like CYP3A4 is its large, flexible active site, which can bind a wide variety of substrates in multiple orientations, making prediction difficult. mdpi.comnih.gov

To address this, mechanism-based prediction models have been developed. These models consider two key parameters: the binding conformation of the substrate within the enzyme's active site and the chemical reactivity of the ligand. mdpi.com This approach has been successfully applied to predict the metabolic sites of various steroids with high accuracy. mdpi.com

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule (e.g., budesonide) when bound to a second molecule (e.g., CYP3A4) to form a stable complex. frontiersin.orgmdpi.com Docking can help identify which atoms of the substrate are positioned closest to the enzyme's reactive heme center, making them likely sites for hydroxylation.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.gov For steroid hydroxylation, MD simulations can explore the dynamic changes in the enzyme-substrate complex, providing a more realistic view of the binding event and helping to identify catalytically productive conformations. mdpi.com

Pharmacokinetic (PBPK) Modeling: Physiologically based pharmacokinetic models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. In silico PBPK models have been developed for inhaled budesonide to predict its deposition, dissolution, and subsequent systemic exposure, which is directly influenced by its metabolism. nih.govresearchgate.net

A study combining molecular docking and MD simulations to probe the binding of cancer drugs to CYP3A4 identified key amino acid residues like S119, R212, and R372 as important for drug binding. mdpi.com Similar approaches applied to budesonide and its metabolites can elucidate the specific interactions within the CYP3A4 active site that lead to the formation of 6alpha-Hydroxybudesonide.

| Modeling Approach | Application to Steroid Hydroxylation | Predicted Outcome |

| Mechanism-Based Models | Predicts metabolic sites on steroid substrates for CYP3A4. mdpi.com | Site of hydroxylation (e.g., C6-alpha position). mdpi.com |

| Molecular Docking | Simulates the binding of budesonide into the CYP3A4 active site. mdpi.com | Binding affinity and orientation, proximity to heme iron. frontiersin.org |

| Molecular Dynamics | Analyzes the stability and conformational changes of the budesonide-CYP3A4 complex. mdpi.com | Identification of stable, catalytically relevant binding poses. mdpi.com |

| PBPK Modeling | Simulates the pharmacokinetic profile of budesonide in vivo. nih.gov | Prediction of metabolic clearance and metabolite formation rates. |

These computational tools, especially when combined, offer a powerful framework for predicting the metabolic fate of steroids like budesonide and understanding the precise mechanisms leading to specific hydroxylated metabolites.

Advancements in High-Throughput Screening for Metabolic Enzyme Interactions

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their interactions with biological targets, such as metabolic enzymes. nih.gov In the context of this compound, HTS is crucial for identifying and characterizing the enzymes involved in its formation and for screening for potential drug-drug interactions that could alter its metabolic profile.

The metabolism of budesonide to its hydroxylated metabolites is known to be catalyzed by CYP3A enzymes. nih.gov HTS assays are essential for studying how new drug candidates or co-administered medications might inhibit or induce these enzymes, thereby affecting budesonide metabolism. For instance, ketoconazole (B1673606) is a potent inhibitor of CYP3A4 and has been shown to significantly increase plasma levels of budesonide. ncats.io

HTS Methodologies: Modern HTS assays for CYP enzyme activity often utilize fluorescence- or luminescence-based probes. nih.govaltex.org These assays are designed so that the metabolism of a probe by the enzyme results in a measurable light signal. A test compound that inhibits the enzyme will reduce the signal, allowing for rapid quantification of its inhibitory potential. Such assays have been successfully developed for major CYP isoforms, including CYP3A4. nih.gov

Applications in Steroid Metabolism Research:

Enzyme Inhibition Screening: HTS campaigns can screen large compound libraries to identify selective inhibitors of specific enzymes. In one study, HTS was used to identify novel, selective inhibitors of CYP3A4, which is critical for avoiding unwanted drug interactions. nih.gov

Metabolite Activity Screening: In some cases, metabolites are the active compounds. HTS platforms can be adapted to include a metabolic activation step (e.g., by adding liver microsomes or recombinant enzymes) to screen for the activity of metabolites formed from parent compounds. researchgate.net

Formulation Screening: HTS can also be applied to screen different drug formulations. An in vitro model of the inflamed intestinal mucosa was developed for high-throughput screening of different budesonide formulations (e.g., free drug, nanoparticles, liposomes) to evaluate their therapeutic efficacy. nih.govaltex.org

| HTS Assay Type | Principle | Relevance to this compound |

| Fluorescence-Based Inhibition Assay | A fluorogenic probe competes with the test compound for the enzyme's active site. Inhibition reduces the fluorescent signal. nih.gov | Rapidly identifies compounds that could inhibit the CYP3A4-mediated formation of this compound. |

| Luminescence-Based Induction Assay | Uses a luminogenic substrate and recombinant CYP enzymes to measure activity. researchgate.net | Screens for compounds that might induce CYP3A4 expression, potentially increasing the rate of this compound formation. |

| Cell-Based HTS Model | Uses engineered cell lines or complex co-cultures to test the effect of compounds in a more physiologically relevant context. nih.gov | Evaluates how different factors (e.g., drug formulation, cellular environment) affect budesonide metabolism and efficacy. |

These advanced HTS methods provide the necessary scale and speed to investigate the complex interactions between drugs and metabolic enzymes, paving the way for a better understanding of the factors that control the formation of metabolites like this compound.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and characterizing 6α-Hydroxybudesonide in experimental samples?

- Methodological Answer : Use spectroscopic methods such as NMR and mass spectrometry to confirm the compound’s structure, particularly its hydroxyl and acetyl functional groups. Chromatographic techniques (e.g., HPLC) can quantify purity and detect impurities. Cross-reference with standardized databases for stereochemical validation .

- Key Considerations : Ensure calibration with reference standards and reproducibility across multiple runs to minimize instrumental variability .

Q. How can researchers design initial in vitro studies to assess the metabolic stability of 6α-Hydroxybudesonide?

- Methodological Answer : Employ liver microsomal assays (human or animal-derived) to evaluate phase I/II metabolism. Use LC-MS/MS for metabolite identification. Control variables include incubation time, enzyme concentration, and co-factor availability (e.g., NADPH). Compare results with parent compound Budesonide to establish metabolic pathways .

- Data Interpretation : Normalize results to protein content and validate with triplicate runs to address biological variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for 6α-Hydroxybudesonide across species?

- Methodological Answer : Conduct cross-species comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Adjust for interspecies differences in enzyme expression (e.g., CYP3A4 vs. CYP3A1). Validate with in vivo sampling (plasma/tissue) and compartmental analysis. Use Bayesian statistical models to reconcile discrepancies in clearance rates .

- Critical Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and avoid overgeneralization .

Q. How can researchers optimize synthetic pathways for 6α-Hydroxybudesonide to improve yield while minimizing by-products?

- Methodological Answer : Apply Design of Experiments (DOE) to test variables like reaction temperature, catalyst concentration, and solvent polarity. Use HPLC-UV to monitor reaction progress and GC-MS for volatile by-product identification. Compare green chemistry approaches (e.g., microwave-assisted synthesis) to traditional methods .

- Advanced Validation : Conduct scalability trials and stability studies under ICH guidelines to assess industrial feasibility without commercial bias .

Q. What mechanisms underlie the anti-inflammatory efficacy of 6α-Hydroxybudesonide compared to its parent compound, Budesonide?

- Methodological Answer : Perform docking studies to compare glucocorticoid receptor (GR) binding affinities. Validate with cellular assays (e.g., NF-κB inhibition in macrophages) and gene expression profiling (qPCR/RNA-seq). Use dose-response curves to quantify potency differences. Incorporate negative controls (e.g., dexamethasone) to contextualize results .

- Data Integration : Apply mixed-methods analysis to correlate in silico predictions with experimental outcomes, addressing limitations in molecular dynamics simulations .

Methodological Frameworks

Q. How should researchers formulate hypotheses when investigating 6α-Hydroxybudesonide’s role in cytokine modulation?

- Guidance : Follow deductive research principles:

Literature Review : Identify gaps in cytokine profiling (e.g., IL-6 vs. TNF-α suppression).

Hypothesis : "6α-Hydroxybudesonide exhibits greater specificity for IL-6 inhibition than Budesonide due to steric hindrance at the GR binding site."

Experimental Design : Use ELISA-based cytokine quantification in primary cell cultures, controlling for GR knockdown via siRNA .

- Pitfalls to Avoid : Overly broad questions (e.g., "How does it affect immunity?") lack focus and reproducibility .

Q. What statistical approaches are robust for analyzing dose-dependent toxicology data for 6α-Hydroxybudesonide?

- Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-dose comparisons. For non-linear relationships, apply logistic regression or Hill slope models . Report confidence intervals and effect sizes to enhance clinical relevance. Address outliers via Grubbs’ test or robust statistical packages (e.g., R’s ‘robustbase’) .

- Ethical Considerations : Predefine exclusion criteria and power calculations to minimize unnecessary animal use .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in studies measuring 6α-Hydroxybudesonide’s tissue distribution?

- Methodological Answer : Standardize tissue homogenization protocols and spike internal standards (e.g., deuterated analogs) during LC-MS/MS analysis. Publish raw data and metadata (e.g., extraction efficiency, matrix effects) in supplementary materials. Collaborate with independent labs for cross-validation .

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.